molecular formula C14H10N4O8 B6092649 Methyl 2-(2,4,6-trinitroanilino)benzoate

Methyl 2-(2,4,6-trinitroanilino)benzoate

Cat. No.: B6092649
M. Wt: 362.25 g/mol
InChI Key: UTCXICOXOQHJIQ-UHFFFAOYSA-N
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Description

Methyl 2-(2,4,6-trinitroanilino)benzoate is an organic compound known for its complex structure and significant applications in various fields It is characterized by the presence of a methyl ester group attached to a benzoate ring, which is further substituted with a 2,4,6-trinitroanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,4,6-trinitroanilino)benzoate typically involves the nitration of methyl benzoate followed by the introduction of the 2,4,6-trinitroanilino group. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow nitration and automated coupling reactions, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,4,6-trinitroanilino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, or chemical reducing agents like tin(II) chloride.

    Substitution Reagents: Halogens, alkylating agents, and other electrophiles under acidic or basic conditions.

Major Products

    Reduction Products: Amino derivatives of the original compound.

    Substitution Products: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of Methyl 2-(2,4,6-trinitroanilino)benzoate involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules, potentially disrupting cellular processes .

Properties

IUPAC Name

methyl 2-(2,4,6-trinitroanilino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O8/c1-26-14(19)9-4-2-3-5-10(9)15-13-11(17(22)23)6-8(16(20)21)7-12(13)18(24)25/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCXICOXOQHJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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